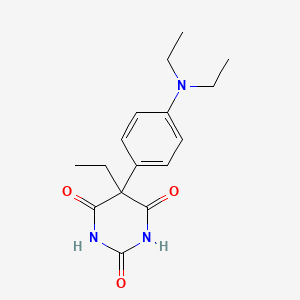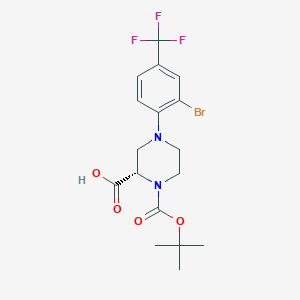
2,6-Dinitrothymol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitrothymol is an organic compound with the molecular formula C10H12N2O5. It is a derivative of thymol, where two nitro groups are substituted at the 2 and 6 positions of the aromatic ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 240.2127 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dinitrothymol can be synthesized through the nitration of thymol. The nitration process involves the reaction of thymol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions. The reaction conditions are as follows:
Reagents: Thymol, concentrated nitric acid, concentrated sulfuric acid.
Temperature: Approximately 50°C.
Reaction Time: 30 minutes.
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction parameters are optimized to maximize yield and purity. The product is then purified through recrystallization techniques to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dinitrothymol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, methoxide ions, in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products:
Reduction: 2,6-Diaminothymol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Dinitrobenzoic acid.
Applications De Recherche Scientifique
2,6-Dinitrothymol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant yellow color.
Mécanisme D'action
The mechanism by which 2,6-Dinitrothymol exerts its effects is primarily through its nitro groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with oxidative phosphorylation and other metabolic pathways .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Similar in structure but with nitro groups at the 2 and 4 positions.
2,6-Dinitrobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and is known for its explosive properties.
Uniqueness: 2,6-Dinitrothymol is unique due to its specific substitution pattern on the thymol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
303-21-9 |
|---|---|
Formule moléculaire |
C10H12N2O5 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
3-methyl-2,4-dinitro-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H12N2O5/c1-5(2)7-4-8(11(14)15)6(3)9(10(7)13)12(16)17/h4-5,13H,1-3H3 |
Clé InChI |
XBCVBHKJVWVNID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




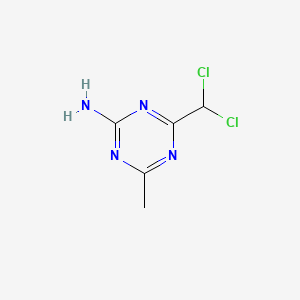
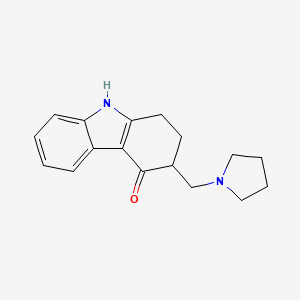


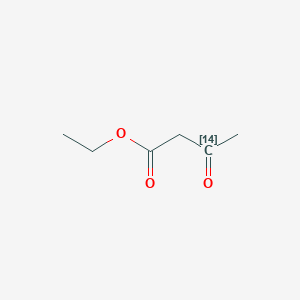

![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)



